![molecular formula C21H12ClFN4O3S B2531549 N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251618-39-9](/img/structure/B2531549.png)

N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide

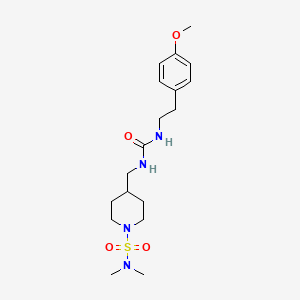

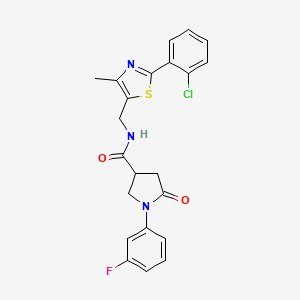

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines involves the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with a range of primary amines. This process yields a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids. The subsequent formation of 4-N-[2-(dimethylamino)ethyl]carboxamides indicates a versatile approach to modifying the carboxamide moiety, which could be applicable to the synthesis of N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide .

Molecular Structure Analysis

The crystal structure of a related compound, N-(4-acetylphenyl)quinoline-3-carboxamide, has been determined, revealing that it crystallizes in the monoclinic system with the P21/c space group. The molecular geometry optimizations conducted using Density Functional Theory (DFT) at the B3LYP/6-31G+(d,p) level of theory suggest that similar methods could be employed to analyze the molecular structure of N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide. The crystal packing is mainly controlled by N–H···O and C–H···O hydrogen bond interactions, which are critical in determining the stability and properties of the crystal .

Chemical Reactions Analysis

The carboxamide derivatives synthesized in the first study exhibit potent cytotoxic activities, suggesting that they undergo biological interactions that lead to cell death. The growth inhibitory properties against various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia cells, indicate that the chemical reactions these compounds participate in are relevant to their cytotoxic effects. The in vivo efficacy against colon 38 tumors in mice further underscores the potential of these compounds to engage in therapeutic chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the carboxamide derivatives are influenced by their molecular structure and the nature of their substituents. The spectral characterization of N-(4-acetylphenyl)quinoline-3-carboxamide using FT-IR, 1H-NMR, 13C-NMR, and UV-Vis spectroscopy provides a basis for understanding the properties of similar compounds. The theoretical UV-Vis spectrum, which correlates well with the experimental spectrum, suggests that the electronic properties of these compounds can be finely tuned, which is likely true for N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide as well .

Case Studies and Applications

The cytotoxic activity of the carboxamide derivatives against cancer cell lines and their in vivo efficacy against colon 38 tumors in mice provide a case study for the potential therapeutic applications of these compounds. The SAR study of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, which led to the discovery of potent apoptosis inducers, further demonstrates the relevance of these compounds in cancer research. The case of compound 2, which is active against cancer cells derived from several human solid tumors, and its derivatives, which show potent activity in cell growth inhibition assays, exemplifies the potential of these molecules in the development of new anticancer agents .

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12ClFN4O3S/c22-13-3-7-15(8-4-13)27-20(28)18-16(9-10-31-18)26(21(27)29)11-17-24-19(25-30-17)12-1-5-14(23)6-2-12/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPBWWIFNQVGAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)Cl)SC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12ClFN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)

![3,4-difluoro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2531473.png)

![N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2531475.png)

![2-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2531477.png)

![Ethyl 6-bromo-2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2531484.png)

![7-Chloro-2-(furan-2-ylmethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531486.png)